molecular formula C18H19FN2O B1361673 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde CAS No. 883512-26-3

2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde

Cat. No. B1361673
M. Wt: 298.4 g/mol
InChI Key: WPPDDZDPBFYTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde” is a benzylpiperazine derivative . Benzylpiperazine derivatives are a class of compounds that have been studied for various applications, including as potential therapeutic agents .


Synthesis Analysis

While specific synthesis methods for “2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde” are not available, benzylpiperazine derivatives are often synthesized through methods such as reductive amination .

Scientific Research Applications

1. Radiopharmaceutical Synthesis

The synthesis of a potent nonpeptide CCR1 antagonist, a radiopharmaceutical compound, is facilitated using 4-[18F]fluorobenzaldehyde, a derivative related to 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde. This synthesis involves reductive amination, highlighting the compound's utility in developing diagnostic agents in medical imaging (Mäding et al., 2006).

2. Anticancer Research

Benzothiazole acylhydrazones, synthesized using 4-substituted benzaldehyde derivatives (including fluorobenzaldehyde derivatives), have been studied for their potential anticancer activity. This underscores the significance of such compounds in the development of new anticancer agents (Osmaniye et al., 2018).

3. Antioxidant Activity

Research involving the synthesis of thiazolidin-4-one derivatives using 4-fluorobenzaldehyde has revealed promising antioxidant activities. This indicates the potential of fluorobenzaldehyde derivatives in the development of antioxidant therapies (El Nezhawy et al., 2009).

4. Synthesis of Fluorinated Compounds

Studies on the synthesis of fluorinated 1,5-benzothiazepines and pyrazolines using derivatives of fluorobenzaldehyde demonstrate the compound's utility in synthesizing fluorinated molecules, which are important in various pharmaceutical and chemical applications (Jagadhani et al., 2015).

5. Microwave-Induced Synthesis for Antimicrobial Applications

Fluorobenzamide derivatives, synthesized using fluorobenzaldehyde, have shown promising antimicrobial activities. The microwave-induced synthesis of these compounds highlights the role of fluorobenzaldehyde derivatives in developing new antimicrobial agents (Desai et al., 2013).

Future Directions

While specific future directions for “2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde” are not available, benzylpiperazine derivatives are a topic of ongoing research in medicinal chemistry . They are being explored for potential therapeutic applications, including treatment of neurological disorders .

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-17-6-7-18(16(12-17)14-22)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPDDZDPBFYTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649847
Record name 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde

CAS RN

883512-26-3
Record name 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde
Reactant of Route 6
2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.